Phosphine, bis[(2-bromophenyl)methyl]methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, bis[(2-bromophenyl)methyl]methyl- is a tertiary phosphine compound characterized by the presence of two bromophenyl groups and a methyl group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphine, bis[(2-bromophenyl)methyl]methyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production methods for tertiary phosphines, including phosphine, bis[(2-bromophenyl)methyl]methyl-, often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphine, bis[(2-bromophenyl)methyl]methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydrides.
Substitution: The bromophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphines with various functional groups.
Scientific Research Applications
Phosphine, bis[(2-bromophenyl)methyl]methyl- has several scientific research applications:
Medicine: Investigated for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of phosphine, bis[(2-bromophenyl)methyl]methyl- involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyphenyl)phosphine: Similar structure but with methoxy groups instead of bromophenyl groups.
Diphenylphosphine: Lacks the bromophenyl groups, making it less reactive in certain substitution reactions.
Uniqueness
Phosphine, bis[(2-bromophenyl)methyl]methyl- is unique due to the presence of bromophenyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
104246-91-5 |
---|---|
Molecular Formula |
C15H15Br2P |
Molecular Weight |
386.06 g/mol |
IUPAC Name |
bis[(2-bromophenyl)methyl]-methylphosphane |
InChI |
InChI=1S/C15H15Br2P/c1-18(10-12-6-2-4-8-14(12)16)11-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 |
InChI Key |
JMPLZSMQJQSBRK-UHFFFAOYSA-N |
Canonical SMILES |
CP(CC1=CC=CC=C1Br)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.